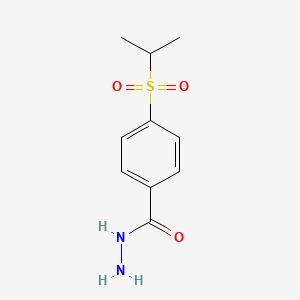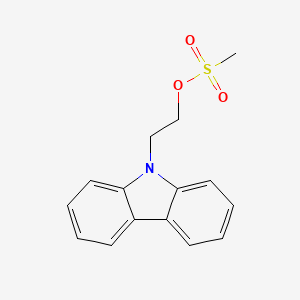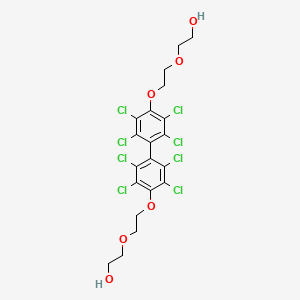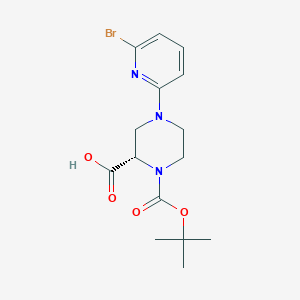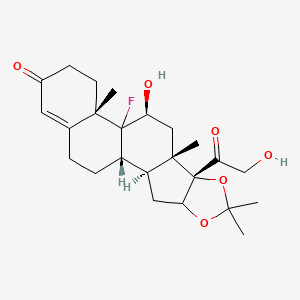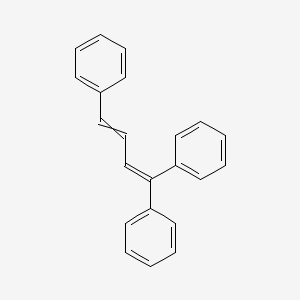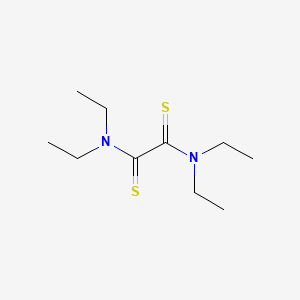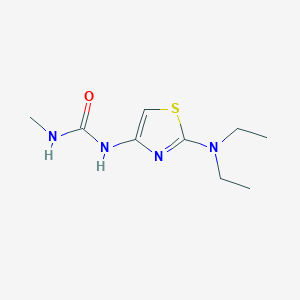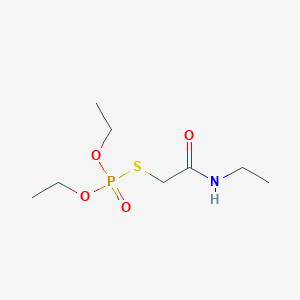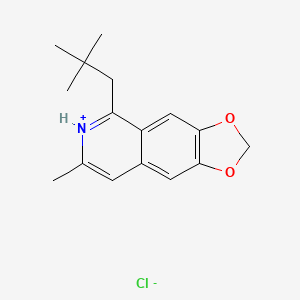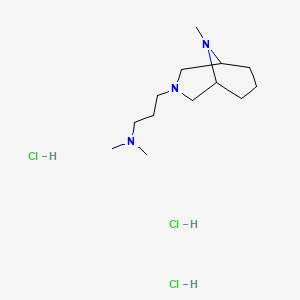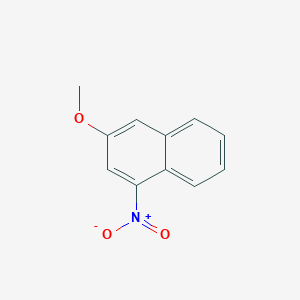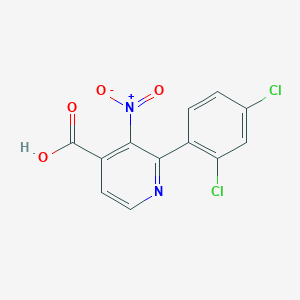
2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a pyridine ring, along with two chlorine atoms on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid typically involves multi-step reactions. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-pyridinecarboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.
Esters: Formed through esterification reactions.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl structure.
2,4-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
2,4-Dichlorophenylacetic acid: Another compound with similar structural features, used in various chemical syntheses.
Uniqueness
2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in different fields.
Propriétés
Numéro CAS |
212139-07-6 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O4 |
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-3-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2N2O4/c13-6-1-2-7(9(14)5-6)10-11(16(19)20)8(12(17)18)3-4-15-10/h1-5H,(H,17,18) |
Clé InChI |
FPPMBOPVLHHSNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


